molecular formula C14H20ClN3O2S B5700180 N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide

Cat. No. B5700180
M. Wt: 329.8 g/mol
InChI Key: XIKYPYPVGIXOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system, a complex signaling network that regulates various physiological processes, including pain, inflammation, appetite, and mood.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide exerts its effects by binding to the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are widely distributed throughout the body, including the brain, spinal cord, immune cells, and peripheral tissues. Upon binding, N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide activates these receptors, leading to the modulation of various physiological processes, such as pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects, depending on the dose and route of administration. In general, this compound can induce analgesia, reduce inflammation, and modulate immune function. However, it can also cause side effects, such as hypothermia, sedation, and motor impairment.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide is a valuable tool for studying the endocannabinoid system and its role in various physiological processes. Its potent agonist activity and selectivity for the CB1 and CB2 receptors make it a useful tool for investigating the mechanisms of action of these receptors and their downstream signaling pathways. However, its potency and potential side effects must be taken into consideration when designing experiments, and appropriate controls and dosing regimens should be used to ensure accurate and reliable results.

Future Directions

There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide and other synthetic cannabinoids. One area of interest is the development of novel compounds that have improved selectivity and efficacy, as well as reduced side effects. Another area of interest is the investigation of the endocannabinoid system in various disease states, such as chronic pain, inflammation, and neurological disorders. Finally, the potential therapeutic applications of synthetic cannabinoids, including N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide, should be further explored in clinical trials to determine their safety and efficacy in humans.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with piperazine, followed by the addition of a thiol group to the resulting intermediate. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide has been extensively investigated for its potential therapeutic applications, particularly in the field of pain management. Studies have shown that this compound can effectively reduce pain sensitivity in animal models of acute and chronic pain, through its activation of the CB1 receptor in the central nervous system. Other potential applications of N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-1-piperazinecarbothioamide include the treatment of inflammation, anxiety, and depression.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2S/c1-17-4-6-18(7-5-17)14(21)16-11-9-12(19-2)10(15)8-13(11)20-3/h8-9H,4-7H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYPYPVGIXOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.